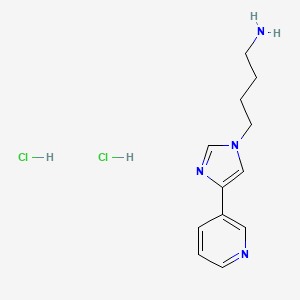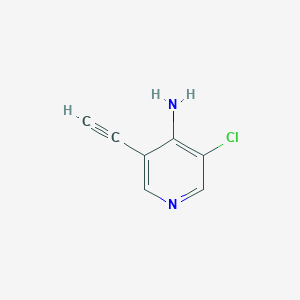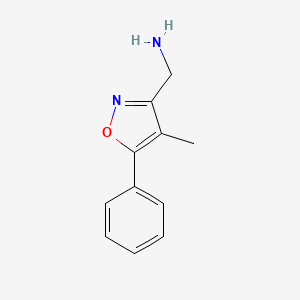![molecular formula C25H25N3O6 B13136357 [2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate is a complex organic compound that features multiple functional groups, including a quinoxaline ring, an isoxazole ring, and a benzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoxaline Ring: Starting from an appropriate diamine and a diketone under acidic or basic conditions.
Introduction of the Isoxazole Ring: Using a cyclization reaction involving a nitrile oxide and an alkene.
Esterification: Reacting the intermediate with benzoic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline or isoxazole rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its complex structure and possible biological activity.
Biochemistry: Studying its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Potential development into a drug candidate or a tool for drug discovery.
作用機序
The mechanism by which 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Altering Cellular Pathways: Influencing signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Benzoate Esters: Compounds with ester functional groups derived from benzoic acid.
Uniqueness
The uniqueness of 2-(2,2-Dimethyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)-2-oxoethyl4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate lies in its combination of these functional groups, which may confer unique chemical properties and biological activities not found in simpler compounds.
特性
分子式 |
C25H25N3O6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate |
InChI |
InChI=1S/C25H25N3O6/c1-15-19(16(2)34-27-15)13-32-18-11-9-17(10-12-18)23(30)33-14-22(29)28-21-8-6-5-7-20(21)26-24(31)25(28,3)4/h5-12H,13-14H2,1-4H3,(H,26,31) |
InChIキー |
RVKJDOUICVDHKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OCC(=O)N3C4=CC=CC=C4NC(=O)C3(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



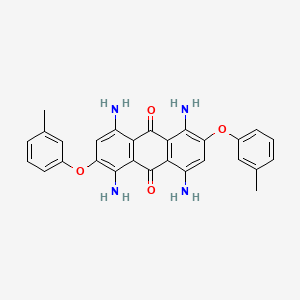
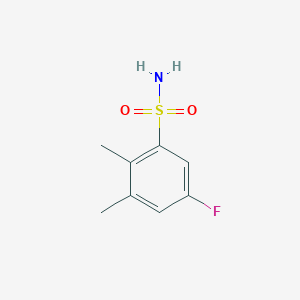
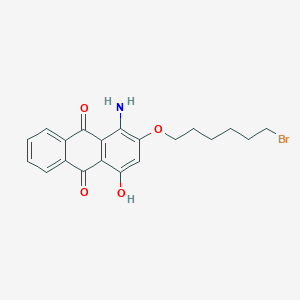
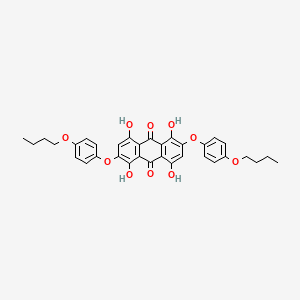

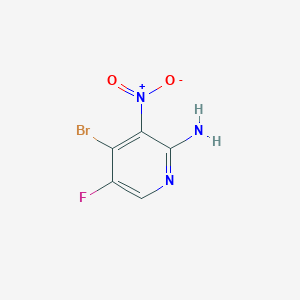
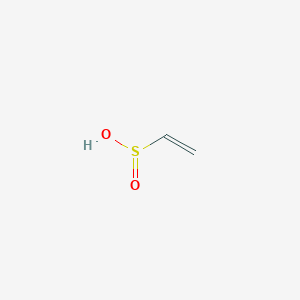


![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
